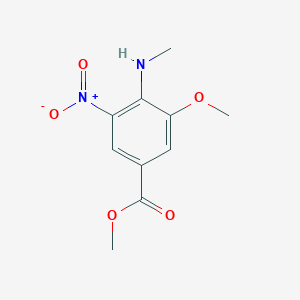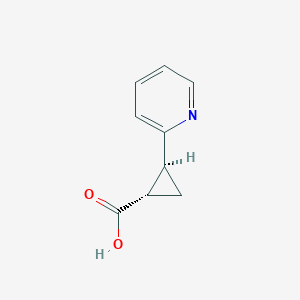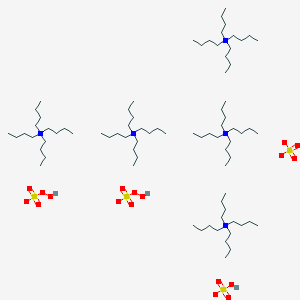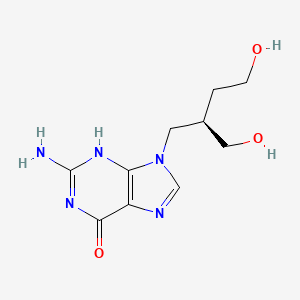
CID 71737672
Vue d'ensemble
Description
CID 71737672 is a useful research compound. Its molecular formula is C23H25F3N4O3S and its molecular weight is 494.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 71737672 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 71737672 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aonbangkhen et al. (2018) describe the use of CID in studying cellular events, particularly cell signaling networks, with high spatiotemporal resolution and rapid activation and deactivation using light pulses. This method offers a reversible control of protein localization in living cells (Aonbangkhen et al., 2018).
Tabb et al. (2003) discuss the role of CID in generating fragment ions from peptide cleavage, aiding in peptide identification and understanding complex reactions during CID in mass spectrometry (Tabb et al., 2003).
Voss et al. (2015) highlight CID's capability to control protein function with unprecedented precision and spatiotemporal resolution, which is crucial for studying various biological processes (Voss et al., 2015).
DeRose et al. (2013) emphasize that CID techniques are instrumental in solving numerous problems in cell biology, including the "signaling paradox" and enhancing CID specificity (DeRose et al., 2013).
Ivanova and Spiteller (2017) explain that CID methods can predict mass spectrometric profiles of peptides, providing crucial information in fields like environmental chemistry, food chemistry, and medicinal chemistry (Ivanova & Spiteller, 2017).
Keenan et al. (1998) discuss the broad utility of small-molecule CIDs in biological research and potential medical applications in gene and cell therapies for controlling protein dimerization (Keenan et al., 1998).
Yagyu et al. (2015) highlight the use of the iC9 suicide gene, activated by CID, as a safety mechanism in therapies using human induced pluripotent stem cells to eradicate tumors derived from these cells (Yagyu et al., 2015).
Anyia et al. (2007) propose leaf carbon isotope discrimination (CID) as a reliable method for selecting high water use efficiency and productivity in barley breeding programs (Anyia et al., 2007).
Propriétés
IUPAC Name |
N-ethyl-1-(1H-indazol-5-ylsulfonyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O3S/c1-2-29(15-17-5-3-4-6-20(17)23(24,25)26)22(31)16-9-11-30(12-10-16)34(32,33)19-7-8-21-18(13-19)14-27-28-21/h3-8,13-14,16H,2,9-12,15H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPQEOQGIZSLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1C(F)(F)F)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71737672 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R,R,R)-1-(3,5-Dioxa-4-phosphacyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)-2,5-diphenylpyrrolidine](/img/structure/B8136950.png)



![3,6,11,14-Tetrabromodibenzo[a,c]triphenylene](/img/structure/B8136992.png)



![1-[3-(Dimethoxymethylsilyl)propyl]-piperazine](/img/structure/B8137005.png)

![(1R,3R,8R,12S,13R,18E,20E,24R,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione](/img/structure/B8137021.png)
![trisodium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B8137028.png)

